1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

Catalog No.
S685289
CAS No.
41052-94-2
M.F
C7H17Cl2NO
M. Wt
202.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochlor...

CAS Number

41052-94-2

Product Name

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

IUPAC Name

1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride

Molecular Formula

C7H17Cl2NO

Molecular Weight

202.12 g/mol

InChI

InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H

InChI Key

QWXUJPJVNKCDKJ-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(CCl)O.Cl

Canonical SMILES

CC(C)(C)NCC(CCl)O.Cl

Application in Pharmaceutical Analytical Chemistry

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClNO·ClH and a molecular weight of approximately 202.12 g/mol. This compound appears as a solid at room temperature and is typically stored under inert atmospheres to maintain its stability. It is characterized by the presence of a tert-butylamino group, a chloropropanol moiety, and a hydrochloride salt form, which enhances its solubility in water .

Typical of amino alcohols and halides. Notable reactions include:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of other derivatives.
  • Dehydration Reactions: Under acidic conditions, it may undergo dehydration to form alkenes.
  • Formation of Salts: As a hydrochloride, it can react with bases to form corresponding alkaloids or other salts.

Several methods have been developed for synthesizing 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride:

  • N-Alkylation of Amino Alcohols: This method involves the reaction of tert-butylamine with 3-chloropropan-2-ol under acidic conditions.
  • Reduction Reactions: Starting from suitable precursors, reduction reactions can yield this compound through controlled conditions to ensure the formation of the desired functional groups.
  • Halogenation: Chlorination of propan-2-ol followed by amination with tert-butylamine can also produce this compound.

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical agents.
  • Chemical Research: Utilized in studies exploring structure-activity relationships in drug design.
  • Biochemical Assays: Employed in assays to evaluate biological activity related to neurotransmitter modulation.

Interaction studies involving 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary findings suggest potential interactions with serotonin and adrenergic receptors, which could inform its role in modulating physiological responses. Detailed studies are required to clarify these interactions and their implications for therapeutic use .

Several compounds share structural or functional similarities with 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
1-(Aminomethyl)-3-chloropropan-2-olAminomethyl group instead of tert-butylDifferent amino group may alter biological activity
1-(Isopropylamino)-3-chloropropan-2-olIsopropyl groupPotentially different receptor interactions
1-(Cyclohexylamino)-3-chloropropan-2-olCyclohexyl groupIncreased hydrophobicity may affect pharmacokinetics

These compounds highlight the uniqueness of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride, particularly regarding its specific biological interactions and potential applications in drug development. Each compound's distinct structural features lead to varying properties and activities, making them suitable for different research focuses or therapeutic targets .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

41052-94-2

Dates

Modify: 2023-08-15

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